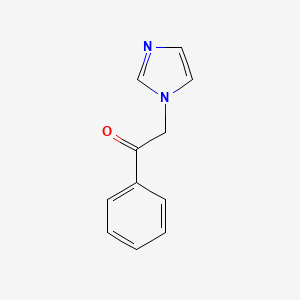

Acetophenone, 2-(imidazol-1-YL)-

Übersicht

Beschreibung

“Acetophenone, 2-(imidazol-1-YL)-” is a chemical compound that has been used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst . It is a selective thromboxane synthesis inhibitor .

Synthesis Analysis

While specific synthesis methods for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have been synthesized from the use of glyoxal and formaldehyde in ammonia . More detailed information may be found in the referenced papers .

Physical And Chemical Properties Analysis

“Acetophenone, 2-(imidazol-1-YL)-” is a white to yellow powder . Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol .

Wissenschaftliche Forschungsanwendungen

Anticandidal Activity

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound has been used in the synthesis of new imidazole-chalcones to evaluate their antifungal activity .

- Methods of Application: The structures of the newly synthesized imidazole derivatives were characterized by IR, 1H-NMR, 13C-NMR, and LCMSMS spectroscopic methods .

- Results: The compounds showed potent antifungal activity, with MIC 50 values (0.78 µg/mL–3.125 µg/mL) against Candida strains. Compound 3c indicated similar antifungal activity to ketoconazole against all Candida species and was evaluated as the most active derivative in the series .

Anti-inflammatory Potential

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound has been used in the synthesis of a novel imidazole containing murrayanine based chalcone to investigate its anti-inflammatory potential .

- Methods of Application: Murrayanine (1) and 4-(imidazol-1-yl)acetophenone (2) were made to react in equimolar concentration (0.01M) in the presence of an aqueous solution of sodium hydroxide (20mL) containing 90% .

- Results: The newly developed compound exhibited impressive anti-inflammation potential, reducing edema after 3 hours. The activity may be mediated by inhibiting pro-inflammatory cyclooxygenase-2 and lipoxygenase .

Thromboxane Synthesis Inhibition

- Scientific Field: Biochemistry

- Application Summary: This compound is a selective thromboxane synthesis inhibitor .

- Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst .

- Results: The results of this application were not specified in the source .

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

- Scientific Field: Biochemistry

- Application Summary: This compound and new 1-(4-acetylphenyl)-3-alkylimidazolium salts have been used to investigate their inhibitory effects against acetylcholinesterase and carbonic anhydrase .

- Methods of Application: The methods of application were not specified in the source .

- Results: The results of this application were not specified in the source .

Antibacterial Activity

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: A compound carrying a nitro group at the 4-position of the phenyl ring {1-[5-nitro-2-(4-nitrostyryl)-1H-imidazol-1-yl]propan-2-ol} has been reported to have remarkable antibacterial activity .

- Methods of Application: The methods of application were not specified in the source .

- Results: The compound showed antibacterial activity against E. coli with an IC 50 value of 36.8 mg/mL .

Thromboxane Synthesis Inhibition

- Scientific Field: Biochemistry

- Application Summary: This compound is a selective thromboxane synthesis inhibitor .

- Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst .

- Results: The results of this application were not specified in the source .

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

- Scientific Field: Biochemistry

- Application Summary: This compound and new 1-(4-acetylphenyl)-3-alkylimidazolium salts have been used to investigate their inhibitory effects against acetylcholinesterase and carbonic anhydrase .

- Methods of Application: The methods of application were not specified in the source .

- Results: They showed a highly potent inhibition effect toward AChE and hCAs with K i values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II, respectively .

Thromboxane Synthesis Inhibition

- Scientific Field: Biochemistry

- Application Summary: This compound is a selective thromboxane synthesis inhibitor .

- Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using spiroborate catalyst .

- Results: The results of this application were not specified in the source .

Thromboxane Synthesis Inhibition

- Scientific Field: Biochemistry

- Application Summary: This compound is a selective thromboxane synthesis inhibitor .

- Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using spiroborate catalyst .

- Results: The results of this application were not specified in the source .

Safety And Hazards

“Acetophenone, 2-(imidazol-1-YL)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

While specific future directions for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have a wide range of applications in medicinal chemistry, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . This suggests that “Acetophenone, 2-(imidazol-1-YL)-” and similar compounds could have potential applications in these areas.

Eigenschaften

IUPAC Name |

2-imidazol-1-yl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJNXVLQSKPUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178856 | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone, 2-(imidazol-1-YL)- | |

CAS RN |

24155-34-8 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.